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Compound of Interest

Compound Name: 5-Amino-4-methyl-2-nitrophenol

CAS No.: 2055119-24-7

Cat. No.: B1653930

Get Quote

Part 1: Executive Summary & Chemical Identity
Target Molecule: 5-Amino-4-methyl-2-nitrophenol Primary Application: Intermediate for azo

dyes, semi-permanent hair colorants, and pharmaceutical precursors. CAS Registry Number

Correction:

Correct CAS:2055119-24-7 (Free base)[1][2]

Note: The CAS 16369-05-4 is frequently misattributed in generic databases but corresponds

to DL-2-Amino-3-methyl-1-butanol (Valinol). Researchers must verify the chemical structure

before procurement.

Chemical Structure Analysis
The synthesis of 5-amino-4-methyl-2-nitrophenol requires precise regiochemical control to

place three substituents (hydroxyl, nitro, amino) around a toluene core.
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Feature Specification

IUPAC Name 5-Amino-4-methyl-2-nitrophenol

Molecular Formula C₇H₈N₂O₃

Molecular Weight 168.15 g/mol

SMILES Cc1cc(c(O)cc1N)=O

Key Isomerism
Must distinguish from 2-amino-4-methyl-5-

nitrophenol (common isomer).

Part 2: Retrosynthetic Analysis
The most robust synthetic pathway relies on the "Protection-Nitration-Deprotection" strategy

starting from commercially available 3-amino-4-methylphenol. This route utilizes the directing

effects of the hydroxyl and acetamido groups to force nitration to the desired position.

Strategic Logic
Starting Material: 3-Amino-4-methylphenol.[3][4]

Challenge: Direct nitration of the free amine leads to oxidation (tars) and poor regioselectivity

(ortho to amine vs ortho to hydroxyl).

Solution: Protect the amine as an acetamide.

Directing Effects:

-OH (Position 1): Strong activator, directs ortho/para (Positions 2, 6).

-NHAc (Position 3): Moderate activator, directs ortho/para (Positions 2, 4, 6).

-CH₃ (Position 4): Weak activator.

Regioselectivity: Position 4 is blocked by Methyl. Position 2 is sterically crowded

(sandwiched between -OH and -NHAc). Position 6 is electronically activated by both -OH

(ortho) and -NHAc (para) and is sterically accessible.
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Note: Nitration at Position 6 of the starting scaffold yields the "2-nitro" position in the final

product numbering.
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Figure 1: Retrosynthetic disconnection showing the protection-nitration strategy.

Part 3: Detailed Synthesis Protocol
Phase 1: Chemoselective Acetylation
Objective: Protect the sensitive amine group to prevent oxidation and direct the subsequent

nitration.

Reagents: 3-Amino-4-methylphenol (1.0 eq), Acetic Anhydride (1.1 eq), Ethyl Acetate

(Solvent).

Mechanism: Nucleophilic attack of the amine on the anhydride. The phenolic -OH is less

nucleophilic and remains unreacted under mild conditions.

Protocol:

Charge a reactor with 3-Amino-4-methylphenol (123 g, 1.0 mol) and Ethyl Acetate (500 mL).

Heat the suspension to 40°C to achieve partial dissolution.

Add Acetic Anhydride (112 g, 1.1 mol) dropwise over 30 minutes. Maintain temperature <

60°C (exothermic).

Stir at 60°C for 2 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

Cool to 5°C. The product, 3-acetamido-4-methylphenol, will crystallize.

Filter and wash with cold ethyl acetate. Dry in vacuo.
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Expected Yield: 90-95%

Appearance: White to off-white crystalline solid.

Phase 2: Regioselective Nitration
Objective: Introduce the nitro group at the position para to the acetamido group (Position 6 on

the scaffold, becoming Position 2 in the final product).

Reagents: 3-Acetamido-4-methylphenol, 65% Nitric Acid, Sulfuric Acid (Catalyst/Solvent).

Critical Parameter: Temperature control (-5°C to 0°C) is vital to prevent dinitration or

oxidation.

Protocol:

Dissolve 3-acetamido-4-methylphenol (165 g, 1.0 mol) in Concentrated Sulfuric Acid (500

mL) at 0°C.

Prepare a "Mixed Acid" solution: Nitric Acid (65%, 1.05 mol) in Sulfuric Acid (100 mL).

Add the Mixed Acid dropwise to the reactor over 90 minutes.

Safety Critical: Do NOT allow temperature to exceed 5°C.

Stir at 0-5°C for 3 hours.

Quench the reaction by pouring the mixture onto Crushed Ice (2 kg) with vigorous stirring.

The product, 5-acetamido-4-methyl-2-nitrophenol, precipitates as a yellow solid.

Filter and wash with copious water until the filtrate is neutral (pH 6-7).

Purification: Recrystallize from Ethanol/Water if high purity is required.

Phase 3: Hydrolytic Deprotection
Objective: Remove the acetyl group to release the free amine.
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Reagents: 6M Hydrochloric Acid (HCl) or 20% Sodium Hydroxide (NaOH). Acid hydrolysis is

preferred to avoid oxidation of the phenolate.

Protocol:

Suspend the wet cake of 5-acetamido-4-methyl-2-nitrophenol in 6M HCl (500 mL).

Reflux (approx. 100°C) for 2-4 hours. The solid will dissolve, then the hydrochloride salt may

precipitate.

Cool to room temperature.

Neutralize carefully with Sodium Carbonate (Na₂CO₃) solution to pH 6-7 to precipitate the

free base.

Filter the final product: 5-Amino-4-methyl-2-nitrophenol.

Dry at 50°C under vacuum.

Part 4: Process Visualization & Data
Reaction Workflow Diagram
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Step 1: Acetylation
Reactor: Glass-lined

Temp: 40-60°C
Solvent: EtOAc

Step 2: Nitration
Reactor: Jacketed (Cryogenic)

Temp: <5°C
Reagent: HNO3/H2SO4

 Intermediate: 3-Acetamido-4-methylphenol

Step 3: Hydrolysis
Reactor: Reflux Condenser

Temp: 100°C
Reagent: 6M HCl

 Intermediate: 5-Acetamido-4-methyl-2-nitrophenol

FINAL PRODUCT
Yield: ~65-70% (Overall)

 Product: 5-Amino-4-methyl-2-nitrophenol

Click to download full resolution via product page

Figure 2: Industrial workflow for the synthesis of 5-Amino-4-methyl-2-nitrophenol.

Yield & Optimization Table
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Step Reaction
Key
Reagent

Temp Limit
Typical
Yield

Notes

1 Acetylation
Acetic

Anhydride
< 60°C 92%

Exothermic;

control

addition rate.

2 Nitration
HNO₃ /

H₂SO₄
< 5°C 75-80%

Regioselectivi

ty depends

on T < 5°C.

3 Hydrolysis 6M HCl Reflux 90%

Ensure

complete

deacetylation

via TLC.

Total Overall - - ~65%

Part 5: Analytical Validation
To ensure the correct isomer (2-nitro-5-amino) rather than the 4-nitro isomer, verify using ¹H

NMR.

¹H NMR (DMSO-d₆):

Methyl Group: Singlet at ~2.1 ppm (3H).

Aromatic Protons: Two singlets (para to each other).

Proton at C3 (between NO₂ and Me): ~7.8 ppm (Deshielded by NO₂).

Proton at C6 (between OH and NH₂): ~6.2 ppm (Shielded by OH/NH₂).

Note: If the protons show ortho-coupling (doublets), the nitration regioselectivity failed

(likely nitrated at position 2, ortho to methyl). The target molecule has protons at 3 and 6,

which are para and appear as singlets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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